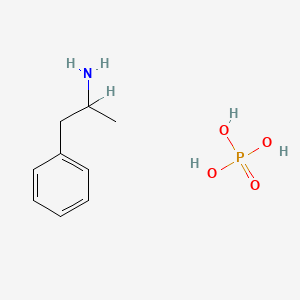

Amphetamine phosphate

Description

BenchChem offers high-quality Amphetamine phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amphetamine phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

139-10-6 |

|---|---|

Molecular Formula |

C9H16NO4P |

Molecular Weight |

233.20 g/mol |

IUPAC Name |

1-phenylpropan-2-amine;phosphoric acid |

InChI |

InChI=1S/C9H13N.H3O4P/c1-8(10)7-9-5-3-2-4-6-9;1-5(2,3)4/h2-6,8H,7,10H2,1H3;(H3,1,2,3,4) |

InChI Key |

ZHVLGOLHHYJSBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)N.OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comparative Analysis of the Chemical Properties of Amphetamine Phosphate and Amphetamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the core chemical properties of amphetamine phosphate (B84403) and amphetamine sulfate (B86663). The information presented herein is intended to inform research, drug development, and formulation decisions by providing a clear, data-driven overview of the key physicochemical characteristics of these two salt forms of amphetamine.

Physicochemical Properties

A comprehensive understanding of the fundamental physicochemical properties of a drug substance is paramount for formulation development, ensuring stability, and predicting in vivo performance. This section details and compares the key properties of amphetamine phosphate and amphetamine sulfate.

Data Summary

The following table summarizes the quantitative physicochemical data for amphetamine phosphate and amphetamine sulfate, facilitating a direct comparison of their properties.

| Property | Amphetamine Phosphate | Amphetamine Sulfate |

| Molecular Formula | C₉H₁₆NO₄P[1] | (C₉H₁₃N)₂·H₂SO₄[2] |

| Molecular Weight | 233.2 g/mol [1][3] | 368.49 g/mol [4] |

| Appearance | White, impalpable powder[5] | White or off-white crystalline powder[2][4] |

| Melting Point | Sinters at 145°C, becomes an amorphous mass at 147°C, and decomposes at approximately 285-300°C[1][3][5] | Decomposes above 300°C[6] |

| pKa of Amphetamine | 9.9[7] | 9.9[7] |

| Solubility in Water | Very soluble[1]; Freely soluble[5] | 50 to 100 mg/mL at 16°C[4]; Freely soluble[6] |

| Solubility in Ethanol | Very easily soluble[1] | Slightly soluble[6] |

| Solubility in Other Solvents | Insoluble in benzene, chloroform, and diethyl ether[1] | Moderately soluble in some organic solvents, dependent on the specific solvent[2] |

| Hygroscopicity | Not demonstrably hygroscopic[5] | Hygroscopic[4] |

| pH of 10% Aqueous Solution | 4.95 - 5.00 at 25°C[5] | 5-6[4] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the verification of physicochemical properties. This section outlines the general protocols for determining key parameters discussed in this guide.

Determination of Melting Point

Methodology:

The melting point of both amphetamine salts can be determined using a standard capillary melting point apparatus.

-

A small, representative sample of the dried salt is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate, typically 1-2°C per minute, near the expected melting point.

-

The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded. For substances that decompose, the temperature at which decomposition is observed is noted.

Solubility Assessment

Methodology:

The equilibrium solubility of the amphetamine salts in various solvents can be determined using the shake-flask method.

-

An excess amount of the salt is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, the suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved amphetamine salt in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Hygroscopicity Testing

Methodology:

The hygroscopic nature of the powders can be evaluated by exposing them to controlled humidity conditions.[8]

-

A precisely weighed sample of the amphetamine salt is placed in a tared container.[8]

-

The open container is then stored in a controlled humidity chamber at a specific relative humidity (RH) and temperature (e.g., 80% RH and 25°C) for a defined period (e.g., 24 hours).[8][9]

-

After the specified time, the sample is re-weighed, and the percentage increase in weight is calculated.[8]

-

The degree of hygroscopicity can be classified based on the percentage of weight gain. Dynamic Vapor Sorption (DVS) analysis can also be employed for a more detailed study of moisture sorption and desorption kinetics.[10][]

Bioavailability Study

Methodology:

A comparative bioavailability study for the two salts would typically involve a randomized, crossover in vivo study in healthy human subjects.

-

Study Design: A two-period, two-sequence crossover design is often employed, where subjects receive a single oral dose of either amphetamine phosphate or amphetamine sulfate in each period, separated by a washout period.[12]

-

Dosing and Sampling: Following administration of the drug, serial blood samples are collected at predetermined time points over a specified duration (e.g., up to 72 hours).[13]

-

Bioanalytical Method: Plasma concentrations of amphetamine are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

-

Pharmacokinetic Analysis: The key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), are calculated for each subject for both salt forms.[15]

-

Statistical Analysis: The bioequivalence of the two salts is assessed by statistically comparing the geometric mean ratios of their AUC and Cmax values.[16]

Signaling Pathway and Experimental Workflow

Amphetamine exerts its primary pharmacological effects by modulating dopaminergic neurotransmission. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for analyzing amphetamine in biological samples.

Caption: Amphetamine's mechanism of action on the dopaminergic synapse.

Caption: A typical workflow for the bioanalysis of amphetamine.

Discussion and Conclusion

The choice between amphetamine phosphate and amphetamine sulfate for pharmaceutical development depends on a variety of factors, including the desired dissolution rate, stability, and manufacturing considerations.

Amphetamine phosphate is described as "very soluble" to "freely soluble" in water and "very easily soluble" in ethanol.[1][5] In contrast, amphetamine sulfate is "freely soluble" in water but only "slightly soluble" in ethanol.[6] This difference in solubility, particularly in aqueous media, could influence the dissolution rate and potentially the onset of action of the final drug product.

A significant differentiating factor is hygroscopicity. Amphetamine sulfate is known to be hygroscopic, meaning it readily absorbs moisture from the air.[4] This property can present challenges during manufacturing and storage, potentially affecting the stability and flowability of the powder. In contrast, amphetamine phosphate is reported to be "not demonstrably hygroscopic," which could offer advantages in terms of handling and long-term stability.[5]

References

- 1. amphetamine phosphate [chemister.ru]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. swgdrug.org [swgdrug.org]

- 4. AMPHETAMINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Amphetamine monophosphate - the 'ultimate' salt? , Hive Chemistry Discourse [chemistry.mdma.ch]

- 6. 60-13-9 CAS MSDS (DL-AMPHETAMINE SULFATE--DEA SCHEDULE II ITEM) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]

- 12. Comparative Bioavailability of Amphetamine Extended-Release Oral Suspension and Extended-Release Mixed Amphetamine Salts | CNS Spectrums | Cambridge Core [cambridge.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE [sigmaaldrich.com]

- 15. Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]

- 16. A single-dose, comparative bioavailability study comparing amphetamine extended-release oral suspension with extended-release mixed amphetamine salts capsules | CNS Spectrums | Cambridge Core [cambridge.org]

The Multifaceted Mechanism of Action of Amphetamine Phosphate in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphetamine phosphate (B84403), a potent central nervous system (CNS) stimulant, exerts its complex pharmacological effects through a multi-pronged mechanism primarily involving the modulation of monoaminergic neurotransmission. This technical guide provides an in-depth exploration of the molecular and cellular actions of amphetamine, with a focus on its interactions with dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) systems. We will detail its engagement with plasma membrane transporters and synaptic vesicle transporters, its role as an agonist at the trace amine-associated receptor 1 (TAAR1), and the downstream signaling cascades that mediate its effects. This document synthesizes quantitative pharmacological data into structured tables for comparative analysis and provides detailed protocols for key experimental methodologies used to elucidate these mechanisms. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of amphetamine's intricate mechanism of action.

Core Mechanisms of Amphetamine Action

Amphetamine's primary mechanism of action is the elevation of extracellular concentrations of catecholamines, particularly dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1][2] This is achieved through a coordinated series of interactions with key proteins involved in neurotransmitter transport and signaling.

Interaction with Monoamine Transporters (DAT, NET, SERT)

Amphetamine and its derivatives are substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][3] This interaction is twofold:

-

Competitive Reuptake Inhibition: Amphetamine competes with endogenous monoamines for binding to the transporters, thereby blocking their reuptake from the synaptic cleft.[4]

-

Transporter-Mediated Efflux (Reverse Transport): Upon being transported into the presynaptic neuron, amphetamine induces a conformational change in the transporters, causing them to reverse their direction of transport and actively efflux monoamines from the cytoplasm into the synapse.[5]

The affinity of d-amphetamine for these transporters varies, with a higher affinity for NET and DAT compared to SERT.[6]

Disruption of Vesicular Monoamine Storage via VMAT2

Once inside the presynaptic terminal, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for subsequent release. Amphetamine, as a weak base, can disrupt the proton gradient necessary for VMAT2 function, and it also acts as a competitive substrate and inhibitor of VMAT2, leading to the leakage of neurotransmitters from the vesicles into the cytoplasm.[7] This elevation of cytosolic monoamine levels creates a larger pool of neurotransmitter available for reverse transport by DAT, NET, and SERT.

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

Amphetamine is a potent agonist at the intracellular G-protein coupled receptor, TAAR1.[8][9] Activation of TAAR1 initiates downstream signaling cascades that further modulate monoaminergic activity. TAAR1 couples to both Gs and G13 proteins:

-

Gs-protein signaling: Leads to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[10]

-

G13-protein signaling: Results in the activation of RhoA, a small GTPase.[11]

These signaling pathways can influence the trafficking and function of monoamine transporters. For instance, RhoA activation has been shown to mediate the internalization of DAT.[11][12]

Inhibition of Monoamine Oxidase (MAO)

Some evidence suggests that amphetamine can also inhibit monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamines in the cytoplasm.[13] This action would further contribute to the increase in cytosolic neurotransmitter concentrations.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the interaction of d-amphetamine with its primary molecular targets.

| Target | Parameter | Value (nM) | Species | Reference |

| Dopamine Transporter (DAT) | Kᵢ | ~600 | Human/Mouse | [6] |

| EC₅₀ (DA Release) | 8.0 ± 0.4 | Rat | [14] | |

| Norepinephrine Transporter (NET) | Kᵢ | 70 - 100 | Human/Mouse | [6] |

| Serotonin Transporter (SERT) | Kᵢ | 20,000 - 40,000 | Human/Mouse | [6] |

| EC₅₀ (5-HT Release) | 1756 ± 94 | Rat | [14] | |

| Vesicular Monoamine Transporter 2 (VMAT2) | Kᵢ | No inhibition at 100 µM | Rat | [15] |

| Trace Amine-Associated Receptor 1 (TAAR1) | EC₅₀ (cAMP accumulation) | 136 - 1120 | Human | [8] |

Table 1: Binding Affinities (Kᵢ) and Functional Potencies (EC₅₀) of d-Amphetamine.

Signaling Pathways and Logical Relationships

Detailed Experimental Protocols

In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol describes the measurement of extracellular dopamine in the striatum of a freely moving rat following amphetamine administration.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Guide cannula and dummy cannula

-

Microdialysis probe

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂

-

Amphetamine phosphate solution

-

HPLC system with electrochemical detection (HPLC-ED)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic frame.[16]

-

Surgically expose the skull and drill a small hole over the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).[16]

-

Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and surgical screws.[16]

-

Insert a dummy cannula to keep the guide patent and allow the animal to recover for 5-7 days.[16]

-

-

Microdialysis Experiment:

-

On the day of the experiment, place the rat in a freely moving setup.

-

Remove the dummy cannula and insert the microdialysis probe.[16]

-

Connect the probe to the microinfusion pump and perfuse with aCSF at a flow rate of 1-2 µL/min.[16]

-

Allow a 1-2 hour equilibration period.[16]

-

Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).[16]

-

Administer amphetamine phosphate (intraperitoneally, i.p.) at the desired dose.[17]

-

Continue collecting dialysate samples at the same interval for at least 3 hours post-injection.[16]

-

Store samples at -80°C until analysis.[16]

-

-

Dopamine Analysis by HPLC-ED:

-

Data Analysis:

-

Express dopamine levels as a percentage change from the average baseline concentration for each animal.[17]

-

Synaptosome Preparation and Neurotransmitter Release Assay

This protocol details the preparation of synaptosomes from rat brain tissue and the subsequent measurement of amphetamine-induced dopamine release.

Materials:

-

Rat brain tissue (e.g., striatum)

-

Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Dounce homogenizer

-

Centrifuge

-

Krebs-Ringer buffer (KRB)

-

Radiolabeled dopamine (e.g., [³H]DA)

-

Amphetamine phosphate solutions of varying concentrations

-

Scintillation counter and scintillation fluid

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in ice-cold homogenization buffer using a Dounce homogenizer.[19]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[20]

-

Centrifuge the supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.[20]

-

Resuspend the pellet in fresh, ice-cold buffer.[20]

-

-

Neurotransmitter Release Assay:

-

Pre-load the synaptosomes by incubating them with a low concentration of radiolabeled dopamine (e.g., 10 nM [³H]DA) for 10 minutes at 37°C.

-

Wash the synaptosomes to remove excess radiolabel.

-

Initiate the release assay by adding different concentrations of amphetamine phosphate to the synaptosome suspensions.

-

Incubate for 5-10 minutes at 37°C.

-

Terminate the release by rapid filtration through glass fiber filters to separate the synaptosomes from the supernatant.

-

Lyse the synaptosomes on the filters.

-

Quantify the radioactivity in the supernatant (released neurotransmitter) and the lysed synaptosomes (retained neurotransmitter) using a scintillation counter.

-

-

Data Analysis:

-

Express the amount of neurotransmitter released as a percentage of the total radioactivity.

-

Plot the percentage of release against the amphetamine concentration to determine the EC₅₀ value.

-

VMAT2 Function Assay Using a Fluorescent False Neurotransmitter

This protocol describes a cell-based assay to measure VMAT2 inhibition by amphetamine using the fluorescent false neurotransmitter FFN206.

Materials:

-

HEK293 cells stably expressing VMAT2 (VMAT2-HEK)

-

96-well plates

-

FFN206

-

Tetrabenazine (TBZ, as a positive control for VMAT2 inhibition)

-

Amphetamine phosphate solutions

-

Fluorescence plate reader

Procedure:

-

Cell Culture:

-

Culture VMAT2-HEK cells in 96-well plates to confluence.[21]

-

-

VMAT2 Inhibition Assay:

-

Data Analysis:

-

Subtract the background fluorescence (from cells treated with a saturating concentration of TBZ) from all readings.

-

Plot the fluorescence intensity against the amphetamine concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

RhoA Activation Assay

This protocol describes a pull-down assay to measure the activation of RhoA in response to amphetamine.

Materials:

-

Cell culture (e.g., SK-N-SH cells)

-

Amphetamine phosphate

-

Lysis buffer

-

Rhotekin-RBD agarose (B213101) beads (binds to active, GTP-bound RhoA)

-

Anti-RhoA antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis:

-

Pull-Down of Active RhoA:

-

Western Blot Analysis:

-

Data Analysis:

-

Quantify the band intensity to determine the relative amount of active RhoA at each time point compared to untreated controls.

-

Conclusion

The mechanism of action of amphetamine phosphate in the central nervous system is a complex interplay of interactions with multiple key proteins involved in monoaminergic neurotransmission. Its ability to act as a substrate and reverse transporter at DAT and NET, disrupt vesicular storage via VMAT2, and activate intracellular signaling through TAAR1 culminates in a robust increase in synaptic dopamine and norepinephrine. This comprehensive understanding, supported by quantitative data and detailed experimental methodologies, is crucial for the continued development of novel therapeutics for conditions such as ADHD and for understanding the neurobiology of stimulant abuse. The visualization of these intricate pathways and workflows provides a clear framework for researchers and drug development professionals in this field.

References

- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]

- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N,N-Dimethyl-4-methylthioamphetamine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cellbiolabs.com [cellbiolabs.com]

Solubility Profile of Amphetamine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of amphetamine phosphate (B84403) in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative and semi-quantitative solubility information and presents a detailed, standardized experimental protocol for determining the precise solubility of amphetamine phosphate in a laboratory setting.

Core Data Summary

The solubility of amphetamine phosphate is significantly influenced by the polarity of the solvent. It exhibits high solubility in polar protic solvents like water and ethanol, and low solubility in non-polar organic solvents.

Table 1: Solubility of Amphetamine Phosphate in Various Solvents

| Solvent | Chemical Formula | Type | Solubility Description | Approximate Solubility ( g/100 mL) | Citation |

| Water | H₂O | Polar Protic | Freely Soluble / Very Soluble | > 10 | [1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Very Easily Soluble / Slightly Soluble | 1 - 10 / 0.1 - 1 | [1][3] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | 0.1 - 1 | [4] |

| Benzene | C₆H₆ | Non-polar | Insoluble / Practically Insoluble | < 0.01 | [1][3] |

| Chloroform | CHCl₃ | Non-polar | Insoluble / Practically Insoluble | < 0.01 | [1][3] |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Insoluble / Practically Insoluble | < 0.01 | [1][3] |

Note on Solubility Terms: The descriptive terms used in Table 1 are based on the United States Pharmacopeia (USP) and British Pharmacopoeia (BP) definitions:

-

Very Soluble: Less than 1 part of solvent required to dissolve 1 part of solute.

-

Freely Soluble: From 1 to 10 parts of solvent required to dissolve 1 part of solute.

-

Soluble: From 10 to 30 parts of solvent required to dissolve 1 part of solute.

-

Sparingly Soluble: From 30 to 100 parts of solvent required to dissolve 1 part of solute.

-

Slightly Soluble: From 100 to 1000 parts of solvent required to dissolve 1 part of solute.

-

Very Slightly Soluble: From 1000 to 10,000 parts of solvent required to dissolve 1 part of solute.

-

Practically Insoluble, or Insoluble: More than 10,000 parts of solvent required to dissolve 1 part of solute.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The following protocol is a standardized procedure for determining the equilibrium solubility of a solid compound, such as amphetamine phosphate, in a given solvent. This method is widely accepted and recommended by regulatory bodies like the FDA and is detailed in the United States Pharmacopeia (USP).

1. Materials and Equipment:

-

Amphetamine phosphate (pure, crystalline solid)

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) or glass-stoppered flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated pH meter (for aqueous solutions)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of amphetamine phosphate to a series of vials or flasks. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the solid.

-

Filtration: Withdraw an aliquot of the supernatant using a syringe and filter it through a membrane filter that does not adsorb the solute. The first few drops of the filtrate should be discarded.

-

-

-

Analysis:

-

Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of amphetamine phosphate in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculate the solubility of amphetamine phosphate in the solvent, expressed in g/100 mL or other appropriate units, taking into account the dilution factor.

-

-

Data Reporting:

-

Report the solubility value as the average of at least three replicate determinations.

-

Specify the temperature at which the solubility was determined.

-

For aqueous solutions, the pH of the saturated solution should also be measured and reported.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of amphetamine phosphate solubility using the shake-flask method.

References

The Historical Development of Amphetamine Salts in Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphetamine, a potent central nervous system stimulant, has a rich and complex history intertwined with significant pharmacological discoveries. First synthesized in 1887 by Romanian chemist Lazăr Edeleanu, its profound physiological and psychological effects were not fully realized until the late 1920s.[1][2][3] This guide provides a comprehensive technical overview of the historical development of amphetamine salts in a research context, detailing the evolution of our understanding of their mechanism of action, the experimental protocols used to elucidate their properties, and the quantitative data that underpins our current knowledge.

Early Discovery and Pre-Clinical Research (1887-1930s)

Initially named phenylisopropylamine, amphetamine remained a laboratory curiosity for several decades.[2] It was not until 1927 that the chemist Gordon Alles, in his search for a synthetic substitute for ephedrine, resynthesized amphetamine and began to systematically investigate its properties.[4] Alles' self-experimentation with the compound revealed its potent stimulant effects, including wakefulness and a sense of well-being.[3]

Early research on amphetamine primarily focused on its peripheral effects, particularly its bronchodilatory and pressor activities. These investigations laid the groundwork for its initial therapeutic applications.

Experimental Protocols: Early Physiological and Behavioral Studies

The initial investigations into the effects of amphetamine utilized the physiological and behavioral research methods of the era. These early studies were crucial in characterizing the fundamental properties of the drug.

-

Physiological Studies: Early physiological experiments often involved the use of isolated organ bath preparations and whole-animal models to assess the effects of amphetamine on smooth muscle contraction, blood pressure, and heart rate. A common apparatus was the kymograph, which recorded physiological responses on a rotating drum of smoked paper. For instance, a strip of rabbit intestinal smooth muscle would be suspended in a temperature-controlled bath of physiological saline. The application of amphetamine to the bath would induce changes in muscle tone, which would be recorded by a lever system onto the kymograph. Similarly, in anesthetized animals (typically cats or dogs), cannulas would be inserted into the carotid artery and connected to a mercury manometer to record blood pressure changes following intravenous administration of amphetamine.

-

Behavioral Studies: The central stimulant effects of amphetamine were investigated using various behavioral paradigms in rodents. Locomotor activity was a key measure, often quantified in "activity cages" equipped with photobeams or other motion detectors to track the animal's movement. Early studies also employed mazes to assess the impact of amphetamine on learning and memory, although the mood-elevating effects of the drug often confounded these cognitive assessments.[5] One of the first systematic studies on the subjective effects in humans was conducted by M. Nathanson in 1935, who administered 20 mg of Benzedrine to 55 hospital workers and documented their self-reported experiences of exhilaration and reduced fatigue.[2]

The Era of Benzedrine and Military Use (1930s-1940s)

In 1934, Smith, Kline & French began marketing amphetamine as an inhaler under the trade name Benzedrine for the treatment of nasal congestion.[2] This marked the first commercialization of amphetamine and made it widely available. Subsequently, the tablet form, Benzedrine Sulfate, was introduced for the treatment of narcolepsy and post-encephalitic parkinsonism.[4]

During World War II, the stimulant properties of amphetamine and methamphetamine were extensively utilized by both Allied and Axis forces to combat fatigue and enhance performance in soldiers, particularly pilots on long-duration missions.[3] This large-scale use provided a wealth of observational data on the effects of amphetamine in humans under extreme conditions.

Elucidation of the Mechanism of Action (1950s-Present)

The mid-20th century saw a shift towards understanding the neurochemical basis of amphetamine's effects. The development of more sophisticated research techniques allowed scientists to probe the intricate interactions of amphetamine with the monoaminergic neurotransmitter systems.

Monoamine Transporter Interactions

The primary mechanism of action of amphetamine involves its interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).[6] Amphetamine acts as a substrate for these transporters, leading to both the inhibition of neurotransmitter reuptake and the promotion of neurotransmitter efflux (reverse transport).[7]

Vesicular Monoamine Transporter 2 (VMAT2) and TAAR1

Amphetamine also interacts with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine and other monoamines into synaptic vesicles for release.[8] By disrupting the proton gradient across the vesicular membrane, amphetamine causes the leakage of neurotransmitters from the vesicles into the cytoplasm.[9] Furthermore, amphetamine is an agonist at the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that modulates the activity of monoamine transporters.[10][11] Activation of TAAR1 by amphetamine leads to the phosphorylation of DAT, which further promotes dopamine efflux.[12]

Signaling Pathway of Amphetamine Action

The following diagram illustrates the key molecular events in the presynaptic neuron following exposure to amphetamine.

Quantitative Pharmacology of Amphetamine Salts

The pharmacological effects of amphetamine are stereospecific, with the dextro-(d) and levo-(l) enantiomers exhibiting different potencies at the monoamine transporters.[13] Mixed amphetamine salts, such as Adderall®, are composed of a 3:1 ratio of d-amphetamine to l-amphetamine.[14]

Data Presentation: Binding Affinities and Potencies

The following tables summarize the binding affinities (Ki) and potencies (EC50 for release, IC50 for uptake inhibition) of amphetamine enantiomers and related compounds at the human dopamine and norepinephrine transporters.

Table 1: Binding Affinities (Ki, nM) of Amphetamine Enantiomers at Monoamine Transporters

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| d-Amphetamine | ~640 | ~70 | ~38,000 |

| l-Amphetamine | Data not consistently available | Data not consistently available | Data not consistently available |

| Methamphetamine | ~500 | ~100 | ~10,000-40,000 |

Note: Ki values can vary depending on the experimental conditions and radioligand used. The data presented are representative values from the literature.[15]

Table 2: Potencies (EC50/IC50, nM) of Amphetamine Enantiomers for Monoamine Release and Uptake Inhibition

| Compound | DA Release EC50 (nM) | NE Release EC50 (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) |

| d-Amphetamine | ~24-52 | ~7-15 | ~30-100 | ~40-70 |

| l-Amphetamine | Less potent than d-amphetamine | More potent than d-amphetamine | Less potent than d-amphetamine | More potent than d-amphetamine |

Note: EC50 and IC50 values are highly dependent on the assay conditions. d-amphetamine is generally more potent at releasing dopamine, while l-amphetamine has a greater effect on norepinephrine.[13][16]

Modern Experimental Protocols

Our current understanding of amphetamine's pharmacology is built upon a foundation of sophisticated in vitro and in vivo experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology for determining the affinity of a drug for its receptor or transporter.

Experimental Protocol: Competitive Radioligand Binding Assay for DAT

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) or cells expressing the human dopamine transporter (hDAT) in a cold buffer. Centrifuge the homogenate to pellet the cell membranes containing the transporters.

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound (e.g., d-amphetamine).

-

Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the drug that inhibits 50% of radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation.[13][17][18]

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in the brain of a freely moving animal.[19]

Experimental Protocol: In Vivo Microdialysis for Amphetamine-Induced Dopamine Release

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the nucleus accumbens) of an anesthetized rat.

-

Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Collect the dialysate, which contains a fraction of the extracellular fluid from the surrounding brain tissue, at regular intervals.

-

Drug Administration: Administer amphetamine (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

-

Neurotransmitter Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels to determine the time course and magnitude of amphetamine-induced dopamine release.[1][20]

Experimental Workflow: In Vivo Microdialysis

The following diagram outlines the typical workflow for an in vivo microdialysis experiment to assess the effects of amphetamine on neurotransmitter release.

References

- 1. benchchem.com [benchchem.com]

- 2. History and culture of substituted amphetamines - Wikipedia [en.wikipedia.org]

- 3. Fast Times: The Life, Death, and Rebirth of Amphetamine | Science History Institute [sciencehistory.org]

- 4. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amphetamine-Type Stimulants: The Early History of Their Medical and Non-Medical Uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]

- 8. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of amphetamines and related compounds at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adderall - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Amphetamine? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. drugs.com [drugs.com]

- 15. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dopamine releasing agent - Wikipedia [en.wikipedia.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stereospecific Activities of Amphetamine Phosphate Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphetamine, a potent central nervous system (CNS) stimulant, exists as two stereoisomers: dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine). While chemically similar, these enantiomers exhibit distinct pharmacological profiles that arise from their differential interactions with key monoamine systems in the brain. This technical guide provides an in-depth analysis of the specific activities of d- and l-amphetamine, with a focus on their interactions with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), vesicular monoamine transporter 2 (VMAT2), and the trace amine-associated receptor 1 (TAAR1). Detailed experimental protocols for assessing these interactions are provided, alongside a quantitative summary of their binding affinities and functional potencies. Furthermore, the downstream signaling pathways modulated by these enantiomers are illustrated to provide a comprehensive understanding of their mechanisms of action.

Introduction

Amphetamine and its derivatives are widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] The therapeutic and psychostimulant effects of amphetamine are primarily mediated by its ability to increase the synaptic concentrations of dopamine (DA) and norepinephrine (NE).[1][2] Amphetamine is a chiral molecule, and its enantiomers, d-amphetamine and l-amphetamine, possess unique pharmacological properties.[1][3] Generally, d-amphetamine is considered to be the more potent CNS stimulant, exhibiting a greater affinity for the dopamine system, while l-amphetamine has more pronounced peripheral and cardiovascular effects, with a stronger influence on the norepinephrine system.[4][5] Understanding the stereospecific activities of these enantiomers is critical for optimizing therapeutic strategies and for the development of novel pharmacotherapies for a range of neuropsychiatric disorders.

Comparative Pharmacodynamics of d- and l-Amphetamine

The differential effects of d- and l-amphetamine can be attributed to their stereoselective interactions with monoamine transporters and intracellular targets.

Interaction with Monoamine Transporters (DAT and NET)

Both enantiomers act as substrates for DAT and NET, leading to competitive inhibition of dopamine and norepinephrine reuptake and promoting reverse transport (efflux) of these neurotransmitters from the presynaptic terminal into the synaptic cleft.[1][6]

-

Dopamine Transporter (DAT): d-Amphetamine is a more potent inhibitor of dopamine uptake and a more efficacious dopamine-releasing agent than l-amphetamine.[7][8] Studies have shown that the two isomers are approximately equipotent in inhibiting catecholamine uptake by dopamine neurons in the corpus striatum.[9] However, d-amphetamine is reported to be about four times more potent than the l-isomer as a releaser of [3H]dopamine.[7]

-

Norepinephrine Transporter (NET): In contrast to their effects on DAT, l-amphetamine is either as potent or slightly more potent than d-amphetamine as a releaser of norepinephrine.[7] d-Amphetamine is a significantly more potent inhibitor of norepinephrine uptake by norepinephrine neurons in the brain than l-amphetamine.[9]

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

Both d- and l-amphetamine can enter the presynaptic neuron and interact with VMAT2, which is responsible for packaging monoamines into synaptic vesicles.[1][10] By inhibiting VMAT2, amphetamine enantiomers disrupt the sequestration of dopamine and norepinephrine into vesicles, leading to an increase in their cytosolic concentrations.[11] This elevation in cytosolic monoamines is a critical prerequisite for transporter-mediated efflux. S-(+)-amphetamine (d-amphetamine) is reported to be approximately 10-fold more effective at inhibiting the uptake of [3H]dopamine and l-[3H]norepinephrine into purified synaptic vesicles compared to its R-(-)-enantiomer (l-amphetamine).[12]

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is an intracellular G-protein coupled receptor that is activated by amphetamines and endogenous trace amines.[1][13] Activation of TAAR1 initiates a signaling cascade that modulates the activity of DAT and NET, contributing to neurotransmitter efflux.[1] d-Amphetamine is a more potent agonist at TAAR1 than l-amphetamine.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinities and functional potencies of d- and l-amphetamine at their primary molecular targets. It is important to note that values can vary between studies due to differences in experimental conditions, tissues, and species used.

Table 1: Comparative Binding Affinities (Ki) of Amphetamine Enantiomers

| Enantiomer | Target | Ki (nM) | Species | Reference |

| d-Amphetamine | DAT | ~600 | Human | [4] |

| l-Amphetamine | DAT | Data not readily available | - | - |

| d-Amphetamine | NET | ~70-100 | Human | [4] |

| l-Amphetamine | NET | Data not readily available | - | - |

| Racemic Amphetamine | VMAT2 | 2500 (IC50) | Rat | [14] |

Table 2: Comparative Functional Potencies (IC50/EC50) of Amphetamine Enantiomers

| Enantiomer | Assay | IC50/EC50 (nM) | Species | Reference |

| d-Amphetamine | Dopamine Uptake Inhibition (Striatum) | 4280 | Rat | [4] |

| l-Amphetamine | Dopamine Uptake Inhibition (Striatum) | Data not readily available | - | - |

| d-Amphetamine | Norepinephrine Release | More potent than l-amphetamine | Rat | [7] |

| l-Amphetamine | Norepinephrine Release | Less potent than d-amphetamine | Rat | [7] |

| d-Amphetamine | TAAR1 Activation (cAMP) | ~100 | Rat | [4] |

| l-Amphetamine | TAAR1 Activation (cAMP) | ~300 | Rat | [4] |

| d-Amphetamine | TAAR1 Activation (cAMP) | ~200 | Mouse | [4] |

| l-Amphetamine | TAAR1 Activation (cAMP) | ~1000 | Mouse | [4] |

| d-Amphetamine | VMAT2 [3H]DA Uptake Inhibition | 10x more potent than l-amphetamine | Rat | [12] |

| l-Amphetamine | VMAT2 [3H]DA Uptake Inhibition | 10x less potent than d-amphetamine | Rat | [12] |

Signaling Pathways

Amphetamine enantiomers modulate complex intracellular signaling pathways to exert their effects on monoamine release.

TAAR1 Signaling

Activation of the intracellular TAAR1 by amphetamine leads to the stimulation of two primary G-protein signaling pathways.[13]

-

Gαs Pathway: TAAR1 couples to Gαs, activating adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This leads to the activation of Protein Kinase A (PKA).

-

Gα13 Pathway: TAAR1 also couples to Gα13, which activates the small GTPase RhoA.

These signaling events ultimately modulate the function and trafficking of DAT and NET, promoting neurotransmitter efflux.

References

- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. benchchem.com [benchchem.com]

- 5. simpleandpractical.com [simpleandpractical.com]

- 6. Dextroamphetamine - Wikipedia [en.wikipedia.org]

- 7. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amphetamine: differentiation by d and l isomers of behavior involving brain norepinephrine or dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of amphetamines and related compounds at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of the effects of the isomers of amphetamine, methylphenidate and deoxypipradrol on the uptake of l-[3H]norepinephrine and [3H]dopamine by synaptic vesicles from rat whole brain, striatum and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of norepinephrine transport into synaptic vesicles by amphetamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Pharmacological Profile of Amphetamine Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphetamine, a potent central nervous system (CNS) stimulant, has a long and complex history in pharmacology. While various salt forms exist, this technical guide focuses on the basic pharmacological profile of amphetamine phosphate (B84403). The active moiety, the amphetamine cation, is responsible for the pharmacological effects, with the phosphate salt influencing physicochemical properties such as solubility.[1] This document provides a detailed overview of the pharmacodynamics, pharmacokinetics, and key experimental methodologies used to elucidate the pharmacological profile of amphetamine, intended for a scientific audience engaged in drug research and development.

Pharmacodynamics

The primary mechanism of action of amphetamine involves its interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT).[2] This is achieved through a multi-faceted process including competitive inhibition of reuptake, disruption of vesicular storage, and reversal of transporter function.

Monoamine Transporter Interactions

Amphetamine acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to competitive inhibition of monoamine reuptake.[3] Furthermore, once inside the presynaptic terminal, it disrupts the vesicular monoamine transporter 2 (VMAT2), causing a release of neurotransmitters from synaptic vesicles into the cytoplasm.[2] This elevation in cytosolic monoamines, coupled with amphetamine's interaction with the transporters, leads to a reversal of the normal transport direction, resulting in a significant efflux of dopamine, norepinephrine, and serotonin into the synaptic cleft.[4][5]

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Amphetamine is an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[4][6] Activation of TAAR1 initiates downstream signaling cascades that modulate the activity of monoamine transporters. This signaling is a key component of amphetamine's mechanism of action.

Monoamine Oxidase (MAO) Inhibition

Amphetamine is also a weak inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[2] This action further contributes to the increased availability of monoamines in the presynaptic terminal.

Quantitative Data: Monoamine Transporter Binding Affinities

| Compound | Transporter | Kᵢ (nM) | IC₅₀ (nM) |

| Amphetamine | DAT | ~600 | - |

| NET | ~70-100 | - | |

| SERT | ~20,000-40,000 | - | |

| 4-Fluoroamphetamine | DAT | - | 770 |

| NET | - | 420 | |

| SERT | - | 6800 |

Note: Data is compiled from in vitro studies using human transporters.[7] Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration.

Pharmacokinetics

The pharmacokinetic profile of amphetamine is characterized by rapid absorption, wide distribution, and a pH-dependent elimination. While specific studies on the phosphate salt are limited, the pharmacokinetic properties are primarily dictated by the amphetamine base.

Absorption, Distribution, Metabolism, and Excretion

Amphetamine is well-absorbed orally, with peak plasma concentrations occurring approximately 3 hours after administration of immediate-release formulations.[8] It has a large volume of distribution and low plasma protein binding. The metabolism of amphetamine is complex and occurs primarily in the liver, with cytochrome P450 2D6 (CYP2D6) being a key enzyme.[9] Excretion is predominantly renal and is highly influenced by urinary pH. Acidic urine increases the ionization of amphetamine, leading to enhanced renal elimination, while alkaline urine decreases its excretion.[9]

Quantitative Data: Pharmacokinetic Parameters of Amphetamine

| Parameter | Value | Species | Reference |

| Bioavailability | High (oral) | Human | [10] |

| Tₘₐₓ (immediate-release) | ~3 hours | Human | [8] |

| Volume of Distribution | ~3-4 L/kg | Human | [9] |

| Plasma Protein Binding | <20% | Human | [9] |

| Elimination Half-life (d-amphetamine) | 9-11 hours | Human | [9] |

| Elimination Half-life (l-amphetamine) | 11-14 hours | Human | [9] |

Signaling Pathways

The interaction of amphetamine with TAAR1 triggers distinct downstream signaling pathways that contribute to its overall pharmacological effect.

TAAR1 Signaling Cascade

Activation of intracellular TAAR1 by amphetamine leads to the coupling of two distinct G-protein alpha subunits: Gαs and Gα13.[4][6]

-

Gαs Pathway: Coupling to Gαs activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[5][11]

-

Gα13 Pathway: Coupling to Gα13 activates the small GTPase RhoA.[4][6][12]

These pathways have significant effects on dopamine transporter trafficking, including internalization.[12]

Amphetamine-TAAR1 Signaling Pathway.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the pharmacological profile of amphetamine.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity of amphetamine for DAT, NET, and SERT.

1. Membrane Preparation:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing the human DAT, NET, or SERT.

-

Harvest cells and homogenize in an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

2. Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd value.[7]

-

Add varying concentrations of unlabeled amphetamine phosphate.

-

For determination of non-specific binding, add a high concentration of a known non-labeled inhibitor (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).[7]

-

Incubate the plate to allow binding to reach equilibrium.

3. Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the amphetamine concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

References

- 1. reddit.com [reddit.com]

- 2. Estimation of target occupancy in repeated dosing design studies using positron emission tomography: Biases due to target upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetics of AR19, an Immediate-Release Amphetamine Sulfate Formulation Designed to Deter Manipulation for Administration Via Nonoral Routes: Bioequivalence to Reference Racemic Amphetamine Sulfate, Dose Proportionality, and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

degradation pathways of amphetamine phosphate under experimental conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of amphetamine phosphate (B84403) under various experimental conditions. Understanding the stability of active pharmaceutical ingredients (APIs) like amphetamine phosphate is crucial for the development of safe, effective, and stable pharmaceutical products. Forced degradation studies, which involve exposing the drug substance to stress conditions such as heat, light, humidity, and different pH levels, are essential for identifying potential degradation products and elucidating degradation pathways. This information is critical for the development of stability-indicating analytical methods, formulation design, and establishing appropriate storage conditions.

Executive Summary

Amphetamine phosphate, a salt of the central nervous system stimulant amphetamine, is generally considered a stable compound under normal storage conditions. However, under forced degradation conditions, it can undergo various chemical transformations. This guide details the degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress, providing insights into the formation of various degradation products. The information presented is based on a thorough review of available scientific literature and is intended to be a valuable resource for professionals in the pharmaceutical industry.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for many pharmaceuticals, particularly those with functional groups susceptible to reaction with water. While amphetamine itself is not expected to undergo hydrolysis under typical environmental conditions due to the absence of hydrolyzable functional groups, forced degradation studies under acidic and basic conditions are crucial to assess its stability profile comprehensively.[1]

Experimental Protocol for Hydrolytic Degradation:

A general protocol for conducting hydrolytic stress testing involves dissolving amphetamine phosphate in acidic and basic solutions and subjecting them to elevated temperatures to accelerate degradation.

-

Acidic Hydrolysis: A solution of amphetamine phosphate is prepared in a strong acid, such as 0.1 M hydrochloric acid, and refluxed for a specified period.

-

Basic Hydrolysis: Similarly, a solution of amphetamine phosphate is prepared in a strong base, such as 0.1 M sodium hydroxide, and refluxed.

-

Neutral Hydrolysis: The drug substance is refluxed in water.

-

Analysis: Samples are withdrawn at various time points, neutralized, and analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify the parent drug and any degradation products.

While specific degradation products of amphetamine phosphate under forced hydrolytic conditions are not extensively detailed in the available literature, the primary amine group of the amphetamine molecule is the most likely site of reaction under harsh conditions, potentially leading to the formation of impurities.

Oxidative Degradation

Oxidative degradation is a common degradation pathway that can be initiated by exposure to oxygen, peroxides, or metal ions. The amine group and the benzylic carbon in the amphetamine molecule are potential sites for oxidation.

A study on the oxidative degradation of amphetamine-type stimulants using various oxidizing agents provides valuable insights.[2]

Experimental Protocol for Oxidative Degradation:

-

Oxidizing Agent: A solution of amphetamine phosphate is treated with an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature or elevated temperatures. Other oxidizing agents like ozone, sodium hypochlorite (B82951), and trichloroisocyanuric acid can also be used.[2]

-

Analysis: The reaction mixture is analyzed at different time intervals using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to identify and quantify the degradation products.[2]

Identified Oxidative Degradation Products:

A study on the degradation of amphetamine with various oxidants identified several transformation products. The degradation efficiency was found to be dependent on the oxidizing agent used. For instance, ozone resulted in 86% degradation of amphetamine after 72 hours of exposure, while sodium hypochlorite was also highly effective.[2]

Table 1: Degradation Efficiency of Amphetamine with Various Oxidants [2]

| Oxidizing Agent | Degradation Efficiency (%) |

| Ozone | 86 |

| Sodium Hypochlorite | High |

Note: "High" indicates significant degradation as reported in the source, without a specific percentage.

The major transformation products from oxidative degradation are tentatively identified, with most not being controlled substances.[2] The periodate-mediated transformation of methamphetamine to amphetamine at pH 9.1 and above suggests that demethylation can be an oxidative degradation pathway for related compounds.[3]

Oxidative Degradation Pathway

Figure 1: Oxidative degradation of amphetamine phosphate.

Photolytic Degradation

Photodegradation can occur when a drug substance is exposed to light, particularly ultraviolet (UV) radiation. The energy from the light can induce chemical reactions, leading to the formation of degradation products.

Experimental Protocol for Photolytic Degradation:

-

Light Exposure: A solution of amphetamine phosphate, or the solid drug substance, is exposed to a controlled source of UV and visible light in a photostability chamber. The ICH Q1B guideline recommends an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[4]

-

Analysis: Samples are analyzed at specific time points using a stability-indicating HPLC method to assess the extent of degradation and identify any photoproducts.

Studies on the photostability of amphetamines in hair have shown that degradation occurs under artificial sunlight.[5][6] While specific photolytic degradation products for amphetamine phosphate are not well-documented, exposure to light is a factor to consider in its stability.

Thermal Degradation

Thermal degradation occurs when a drug substance is exposed to high temperatures, leading to decomposition. Amphetamine phosphate is reported to be stable up to high temperatures, with decomposition occurring around 300°C. Studies on the pyrolysis of methamphetamine provide some indication of the potential thermal degradation products of amphetamine.

Experimental Protocol for Thermal Degradation:

-

Heating: Solid amphetamine phosphate is subjected to elevated temperatures (e.g., in an oven or a thermogravimetric analyzer) for a defined period.

-

Analysis: The resulting products are analyzed using techniques like GC-MS to identify the decomposition products.

Potential Thermal Degradation Products:

Pyrolysis of methamphetamine has been shown to produce amphetamine (via demethylation) and dimethylamphetamine (via methylation) at temperatures above 315°C.[7] At higher temperatures (above 445°C), optical isomers of these compounds can also be formed.[7] Other potential thermal degradation products of methamphetamine, and by extension possibly amphetamine, include various substituted benzenes and multi-ring aromatics.[8]

Thermal Degradation Experimental Workflow

Figure 2: Workflow for thermal degradation analysis.

Stability-Indicating Analytical Methods

A crucial aspect of studying drug degradation is the use of a validated stability-indicating analytical method. This is typically an HPLC method capable of separating the parent drug from all potential degradation products, process impurities, and excipients. The development of such a method involves subjecting the drug substance to forced degradation conditions to generate the degradants and then optimizing the chromatographic conditions to achieve adequate separation.

General HPLC Method Parameters:

-

Column: A reversed-phase column, such as a C18, is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed in a gradient or isocratic elution mode.

-

Detection: A UV detector is often used for quantification. For identification of unknown degradation products, a mass spectrometer (LC-MS) is invaluable.

Conclusion

This technical guide has summarized the current understanding of the degradation pathways of amphetamine phosphate under various experimental stress conditions. While amphetamine phosphate is a relatively stable salt, it is susceptible to degradation under forced oxidative and thermal conditions. Further research is needed to fully elucidate the specific degradation products and pathways under hydrolytic and photolytic stress. The information provided herein serves as a foundational resource for researchers and professionals involved in the development and quality control of pharmaceutical products containing amphetamine phosphate, emphasizing the importance of comprehensive stability testing to ensure product quality, safety, and efficacy.

References

- 1. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amphetamine as an artifact of methamphetamine during periodate degradation of interfering ephedrine, pseudoephedrine, and phenylpropanolamine: an improved procedure for accurate quantitation of amphetamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrpp.com [ijrpp.com]

- 5. A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight | MDPI [mdpi.com]

- 6. A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of pyrolysis products of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Amphetamine Phosphate Dosage Calculation in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation and administration of amphetamine phosphate (B84403) in rodent models for behavioral and neurochemical research. Adherence to appropriate dosage calculations and experimental protocols is critical for ensuring the validity and reproducibility of research findings.

Introduction to Amphetamine in Rodent Research

Amphetamine is a potent central nervous system stimulant widely used in preclinical research to model various neuropsychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD), addiction, and psychosis.[1][2] It primarily exerts its effects by increasing the extracellular levels of dopamine (B1211576) and other monoamines in the brain.[3][4] The choice of amphetamine salt, dosage, and route of administration is critical and can significantly impact experimental outcomes. While amphetamine sulfate (B86663) is commonly used, amphetamine phosphate is also a viable option.

Amphetamine Phosphate Dosage Calculation

Accurate dosage calculation is paramount for the safety of the animal and the integrity of the experimental data. The following steps outline the process for calculating the required amount of amphetamine phosphate for a given study.

2.1. Salt Form vs. Free Base

It is crucial to distinguish between the salt form (amphetamine phosphate) and the free base (amphetamine). Dosages in the literature are often reported as the salt form, but it is best practice to calculate and report doses in terms of the free base to ensure consistency across different salt forms.[5][6] The molecular weights of the specific amphetamine phosphate salt and the free base are required for this conversion.

2.2. Stock Solution Preparation

A common practice is to prepare a concentrated stock solution from which working solutions of desired concentrations are made. This minimizes weighing errors and ensures consistency across experiments.

Example Calculation:

To prepare a 1 mg/mL (as free base) stock solution of d-amphetamine phosphate:

-

Determine Molecular Weights:

-

d-amphetamine (free base): ~135.21 g/mol

-

d-amphetamine monobasic phosphate: ~233.19 g/mol

-

-

Calculate the Conversion Factor:

-

Conversion Factor = (Molecular Weight of Salt) / (Molecular Weight of Free Base)

-

Conversion Factor = 233.19 / 135.21 ≈ 1.72

-

-

Calculate the Amount of Salt Needed:

-

To get 1 mg of free base, you need 1 mg * 1.72 = 1.72 mg of d-amphetamine phosphate.

-

To prepare a 100 mL stock solution at 1 mg/mL (free base), you would dissolve 172 mg of d-amphetamine phosphate in 100 mL of sterile saline (0.9% NaCl).

-

2.3. Injection Volume

The volume of the drug solution administered to the animal is typically based on its body weight. For rodents, a standard injection volume is 5-10 mL/kg for intraperitoneal (IP) and subcutaneous (SC) routes.[7]

Quantitative Data Summary

The following tables summarize typical dose ranges for amphetamine in various rodent studies. Note that the optimal dose should be determined empirically for each specific experimental paradigm and animal strain.

Table 1: Amphetamine Dosage Ranges for Behavioral Studies in Rodents

| Behavioral Assay | Species | Dose Range (mg/kg, free base) | Route of Administration | Reference(s) |

| Locomotor Activity | Mouse | 0.5 - 20 | IP, SC | [1][2] |

| Rat | 0.5 - 10 | IP, SC | [8][9] | |

| Stereotypy | Mouse | > 10 | IP, SC | [1] |

| Rat | > 5 | IP, SC | [5][10] | |

| Self-Administration | Rat | 0.06 - 0.12 (per infusion) | IV | [11] |

| Conditioned Place Preference | Rat/Mouse | 1 - 5 | IP, SC | |

| Prepulse Inhibition | Rat | 0.5 - 5 | IP, SC | [12] |

Table 2: Amphetamine Dosage Ranges for Neurochemical Studies in Rodents

| Neurochemical Assay | Species | Dose Range (mg/kg, free base) | Route of Administration | Reference(s) |

| In Vivo Microdialysis | Rat | 0.5 - 2.0 | IP, SC | [13][14] |

| Mouse | 10 | IP | [3] |

Experimental Protocols

4.1. Locomotor Activity Assay

This assay measures the stimulant effects of amphetamine on spontaneous motor activity.

-

Apparatus: Open-field arenas equipped with infrared beams or video tracking software.

-

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes before the experiment.

-

Place each animal individually into the open-field arena and allow for a 30-60 minute habituation period to the new environment.[2]

-

Administer amphetamine phosphate or vehicle (e.g., saline) via the chosen route (IP or SC).

-

Immediately return the animal to the open-field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes).[1]

-

Data is typically analyzed in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.

-

4.2. Drug Self-Administration Paradigm

This is a model of the reinforcing effects of a drug.[15][16]

-

Apparatus: Operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and a cue light.

-

Procedure:

-

Animals are surgically implanted with an intravenous (IV) catheter.

-

Following recovery, animals are placed in the operant chambers.

-

Pressing the active lever results in an infusion of amphetamine phosphate and the presentation of a cue (e.g., light).[11]

-

Pressing the inactive lever has no consequence.

-

Sessions are typically conducted daily for a set duration (e.g., 2 hours).[11]

-

The number of active versus inactive lever presses is recorded to determine the reinforcing efficacy of the drug.

-

4.3. In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[17][18]

-

Apparatus: Stereotaxic frame for probe implantation, microdialysis probes, infusion pump, and a fraction collector.

-

Procedure:

-

A guide cannula is surgically implanted into the brain region of interest (e.g., nucleus accumbens, striatum).[8][13]

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

After establishing a stable baseline of neurotransmitter levels, amphetamine phosphate or vehicle is administered.[13]

-

Sample collection continues to measure changes in neurotransmitter concentrations.

-

Neurotransmitter levels in the dialysate are quantified using techniques such as high-performance liquid chromatography (HPLC).

-

Visualization of Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Locomotor Activity Assay

Workflow for assessing amphetamine-induced locomotor activity.

Diagram 2: Amphetamine's Primary Signaling Pathway

Simplified schematic of amphetamine's action on dopamine signaling.

References

- 1. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine - Wikipedia [en.wikipedia.org]

- 5. Amphetamine: differential effects on defensive flight and motor behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]